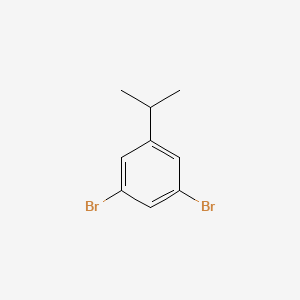

1,3-Dibromo-5-isopropylbenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dibromo-5-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSDHAXDRSHURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375600 | |

| Record name | 1,3-Dibromo-5-isopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62655-20-3 | |

| Record name | 1,3-Dibromo-5-isopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,3-Dibromo-5-isopropylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,3-Dibromo-5-isopropylbenzene, a valuable intermediate in the development of novel pharmaceutical compounds and advanced materials. This document provides a comprehensive overview of the most prominent synthetic route, including a detailed experimental protocol, quantitative data, and a mechanistic exploration. Alternative, though less direct, synthetic strategies are also discussed to provide a broader context for researchers.

Core Synthesis Pathway: Deamination of 2,6-Dibromo-4-isopropylaniline

The most effective and commonly cited method for the preparation of this compound proceeds through the diazotization of 2,6-dibromo-4-isopropylaniline, followed by the removal of the diazonium group. This two-stage, one-pot reaction offers a good yield and a straightforward purification process.

Experimental Protocol

Materials:

-

2,6-dibromo-4-isopropylaniline

-

96% Ethanol

-

98% Sulfuric Acid

-

Sodium Nitrite (NaNO₂)

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a suitable reaction vessel, a mixture of 500 mL of 96% ethanol and 133 mL of 98% H₂SO₄ is prepared and cooled to -5 °C with vigorous stirring.

-

Addition of Starting Material: To this cooled mixture, 26.14 g (89.2 mmol) of 2,6-dibromo-4-isopropylaniline is added over a period of 15 minutes, maintaining the temperature at -5 °C.

-

Diazotization: Over the course of 1 hour, 16.864 g of NaNO₂ is carefully added to the reaction mixture, ensuring the temperature remains constant.

-

Reaction Progression: The resulting mixture is then heated to 80 °C and stirred overnight to ensure the complete removal of the diazonium group.

-

Workup: The reaction is quenched by the addition of ice water. The organic product is extracted with four 400 mL portions of dichloromethane.

-

Purification: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Product: The crude material is further purified to afford this compound.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,6-dibromo-4-isopropylaniline | [1] |

| Yield | 63% | [1] |

| Product Amount | 15.7 g | [1] |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.59 (s, 1H), 7.45 (d, J = 1.6 Hz, 2H), 2.92-2.85 (m, 1H), 1.16 (d, J = 6.8 Hz, 6H) | [1] |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The core of this synthesis involves two key transformations: the formation of a diazonium salt from the primary aromatic amine, followed by a deamination step (removal of the N₂ group). While the classic Sandmeyer reaction utilizes copper(I) salts to facilitate the replacement of the diazonium group with a halide, this protocol employs heat in an alcoholic solvent to achieve its removal, which can be considered a modification of the Sandmeyer-type reaction. The mechanism is believed to proceed through a free radical pathway.

Caption: Mechanism of diazotization and deamination.

Alternative Synthetic Considerations

While the deamination of 2,6-dibromo-4-isopropylaniline is the most direct route, other synthetic strategies can be considered, although they present significant challenges in achieving the desired regioselectivity.

Direct Bromination of Isopropylbenzene

The direct electrophilic bromination of isopropylbenzene is a common laboratory procedure. However, the isopropyl group is an ortho-, para-directing activator. Therefore, the reaction of isopropylbenzene with bromine in the presence of a Lewis acid catalyst, such as FeBr₃, will predominantly yield a mixture of o-bromo-isopropylbenzene and p-bromo-isopropylbenzene.[2][3] Achieving the 1,3-dibromo substitution pattern is not feasible through this method, and forcing conditions would likely lead to a complex mixture of polybrominated products.

Synthesis via m-Isopropylphenol

Another potential, albeit multi-step, approach could involve the bromination of m-isopropylphenol. The hydroxyl group is a strong activating and ortho-, para-directing group. Bromination would be expected to occur at the positions ortho and para to the hydroxyl group. To obtain the desired this compound, the hydroxyl group would need to be removed subsequently. This adds complexity and is likely to result in lower overall yields compared to the primary synthesis route.

Synthesis from 1,3,5-Triisopropylbenzene

A conceptually plausible route could start from 1,3,5-triisopropylbenzene. This would require a selective dealkylation of one isopropyl group followed by bromination, or a concurrent bromo-dealkylation. Such reactions are known but often require harsh conditions and can be difficult to control, making this a less practical approach for targeted synthesis.

Precursor Synthesis: 2,6-Dibromo-4-isopropylaniline

The starting material for the primary synthesis, 2,6-dibromo-4-isopropylaniline, can be prepared from 4-isopropylaniline. This involves the direct bromination of 4-isopropylaniline. The amino group is a strong activating group and directs the incoming bromine electrophiles to the ortho positions.

Experimental Protocol for Precursor Synthesis

A general procedure for the regioselective bromination of anilines involves treating the free aniline with sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in the presence of a catalytic amount of copper(II) sulfate (CuSO₄·5H₂O). This method offers a practical approach to synthesizing the required precursor.

Precursor Synthesis Workflow

Caption: Synthesis of the precursor, 2,6-dibromo-4-isopropylaniline.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-stage, one-pot process starting from 2,6-dibromo-4-isopropylaniline. This method provides a good yield and a relatively straightforward workup. While alternative synthetic routes exist conceptually, they are hampered by challenges in controlling regioselectivity, making them less practical for targeted synthesis. For researchers requiring this key intermediate, the deamination of 2,6-dibromo-4-isopropylaniline remains the recommended and most reliable synthetic pathway.

References

An In-depth Technical Guide to 1,3-Dibromo-5-isopropylbenzene for Researchers and Drug Development Professionals

An authoritative guide on the physical, chemical, and reactive properties of 1,3-Dibromo-5-isopropylbenzene, tailored for its application in scientific research and pharmaceutical development.

This technical document provides a comprehensive overview of this compound, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Detailed herein are its core physical and chemical characteristics, spectroscopic data, and established experimental protocols for its synthesis and further transformation. This guide is intended to serve as a critical resource for researchers, chemists, and professionals in the field of drug discovery and development.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀Br₂ | [2] |

| Molecular Weight | 277.98 g/mol | [2][3] |

| CAS Number | 62655-20-3 | [3][4] |

| Density | 1.6399 g/cm³ | [1] |

| Boiling Point | 90-91 °C at 2 mmHg | |

| Solubility | Insoluble in water (5.8 x 10⁻⁴ g/L at 25 °C) | [4] |

| Physical Form | Liquid | |

| Appearance | Colorless to light yellow | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following data has been reported:

¹H NMR (500 MHz, DMSO-d₆):

-

δ 7.59 (s, 1H)

-

δ 7.45 (d, J = 1.6 Hz, 2H)

-

δ 2.92-2.85 (m, 1H)

-

δ 1.16 (d, J = 6.8 Hz, 6H)[2]

-

¹³C NMR: Aromatic carbons would be expected in the range of 120-150 ppm, with the carbon atoms attached to bromine showing distinct chemical shifts. The isopropyl group would exhibit signals around 34 ppm for the methine carbon and approximately 24 ppm for the methyl carbons.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the isopropyl group (around 2850-2960 cm⁻¹). Aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations are typically found in the fingerprint region at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum would be expected to show a prominent molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of a methyl group (M-15) or an isopropyl group (M-43).

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the diazotization of 2,6-dibromo-4-isopropylaniline followed by a Sandmeyer-type reaction.

Materials:

-

2,6-dibromo-4-isopropylaniline

-

96% Ethanol

-

98% Sulfuric Acid

-

Sodium Nitrite (NaNO₂)

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice water

Procedure:

-

In a suitable reaction vessel, a mixture of 500 mL of 96% ethanol and 133 mL of 98% H₂SO₄ is prepared and cooled to -5 °C with vigorous stirring.

-

To this cooled mixture, 26.14 g (89.2 mmol) of 2,6-dibromo-4-isopropylaniline is added over a period of 15 minutes.

-

Subsequently, 16.864 g of NaNO₂ is added portion-wise over 1 hour, maintaining the temperature at -5 °C.

-

The resulting mixture is then heated to 80 °C and stirred overnight.

-

After the reaction is complete, ice water is added to the reaction system.

-

The organic product is extracted with dichloromethane (4 x 400 mL).

-

The combined organic extracts are dried over anhydrous Na₂SO₄ and the solvent is evaporated under reduced pressure to yield this compound (15.7 g, 63% yield).[2]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The two bromine atoms on the aromatic ring of this compound are amenable to a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules. Aryl bromides are known to participate in reactions such as Suzuki, Heck, and Grignard reactions.

While specific experimental protocols for these reactions with this compound were not found in the searched literature, general procedures for these transformations are well-established.

Potential for Suzuki Coupling

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. This compound can serve as the dihalide partner, allowing for the sequential or simultaneous introduction of two different aryl or vinyl groups. This is a powerful method for the construction of biaryl and polyaryl structures, which are common motifs in pharmaceuticals.

Caption: Potential Suzuki coupling pathway for this compound.

Potential for Grignard Reagent Formation

Treatment of this compound with magnesium metal can lead to the formation of a Grignard reagent. The reactivity of the two bromine atoms can potentially be controlled to allow for selective mono- or di-Grignard formation, which can then be reacted with various electrophiles to introduce a wide range of functional groups.

Caption: Potential Grignard reaction pathway for this compound.

The presence of bromine atoms in a molecule can influence its pharmacokinetic and pharmacodynamic properties. Bromine can participate in halogen bonding, which can affect drug-target interactions. Furthermore, the introduction of bromine can modulate the metabolic stability of a compound. While no specific biological activities or involvement in signaling pathways have been reported for this compound itself, its utility as a synthetic intermediate suggests its potential role in the generation of novel bioactive molecules.

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to 1,3-Dibromo-5-isopropylbenzene (CAS: 62655-20-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dibromo-5-isopropylbenzene (CAS number 62655-20-3), a halogenated aromatic hydrocarbon with significant potential as a versatile building block in synthetic organic chemistry. This document details its physicochemical properties, spectroscopic data, a validated synthesis protocol, and its emerging role as a key intermediate in the development of novel therapeutics. The strategic positioning of the bromine and isopropyl groups on the benzene ring offers multiple reaction sites for the construction of complex molecular architectures, making it a compound of interest for medicinal chemists and materials scientists. This guide is intended to be a valuable resource for professionals in drug discovery and chemical research, providing the foundational knowledge needed to leverage this compound in their synthetic endeavors.

Chemical and Physical Properties

This compound is a disubstituted aromatic compound. The presence of two bromine atoms and an isopropyl group influences its reactivity and physical properties, making it a useful intermediate in a variety of chemical transformations. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 62655-20-3 | [1][2] |

| Molecular Formula | C₉H₁₀Br₂ | [1][3] |

| Molecular Weight | 277.98 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3,5-Dibromocumene | N/A |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | N/A |

| Boiling Point | 90-91 °C at 2 mmHg | N/A |

| Melting Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Insoluble in water | [1] |

| Calculated logP | 4.4 | [4] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following data provides insights into its molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic and aliphatic protons present in the molecule.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference(s) |

| 7.59 ppm | s | 1H | Ar-H | [3] |

| 7.45 ppm | d (J = 1.6 Hz) | 2H | Ar-H | [3] |

| 2.92-2.85 ppm | m | 1H | -CH(CH₃)₂ | [3] |

| 1.16 ppm | d (J = 6.8 Hz) | 6H | -CH(CH₃)₂ | [3] |

Table 2: ¹H NMR Spectral Data for this compound (500 MHz, DMSO-d₆)

¹³C NMR, IR, and Mass Spectrometry

-

¹³C NMR: The spectrum is expected to show distinct signals for the aromatic carbons (with those bonded to bromine appearing at a characteristic chemical shift) and the aliphatic carbons of the isopropyl group.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, as well as C=C stretching of the benzene ring and C-Br stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2,6-dibromo-4-isopropylaniline followed by a Sandmeyer-type reaction.[3]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

2,6-dibromo-4-isopropylaniline (S12n)

-

96% Ethanol

-

98% Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄)

-

Ice water

Procedure:

-

In a suitable reaction vessel, a mixture of 500 mL of 96% ethanol and 133 mL of 98% H₂SO₄ is prepared and cooled to -5 °C with vigorous stirring.[3]

-

To this cooled mixture, 26.14 g (89.2 mmol) of 2,6-dibromo-4-isopropylaniline is added over 15 minutes.[3]

-

Subsequently, 16.864 g of NaNO₂ is added to the reaction mixture over 1 hour, maintaining the temperature at -5 °C.[3]

-

The resulting mixture is then heated to 80 °C and stirred overnight.[3]

-

After the reaction is complete, ice water is added to the reaction system.[3]

-

The organic product is extracted with dichloromethane (4 x 400 mL).[3]

-

The combined organic extracts are dried over anhydrous Na₂SO₄ and the solvent is evaporated under reduced pressure to yield this compound.[3]

Yield: 15.7 g (63%)[3]

Applications in Research and Drug Development

While specific, publicly documented applications of this compound in the synthesis of marketed drugs are limited, its structure makes it an attractive starting material for the synthesis of novel bioactive molecules. The two bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functionalities. The isopropyl group can also influence the pharmacokinetic properties of a final compound.

The general utility of di-brominated benzene derivatives as intermediates in drug discovery is well-established. They serve as scaffolds for the synthesis of a wide range of therapeutic agents, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The ability to perform sequential and site-selective cross-coupling reactions on these scaffolds is a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR).

Logical Workflow for the Utilization of this compound in Drug Discovery:

Caption: Drug discovery workflow using the title compound.

Safety and Handling

This compound is associated with several hazard classifications. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed[4]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for synthetic chemistry. Its well-defined structure and multiple reactive sites provide a robust platform for the synthesis of complex organic molecules. While its direct application in marketed pharmaceuticals is not yet prominent, its potential as a key intermediate in the discovery and development of new chemical entities is significant. This technical guide serves as a foundational resource for researchers and scientists looking to explore the synthetic utility of this compound in their research endeavors. Further investigation into its reactivity and applications is warranted to fully unlock its potential in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 1,3-Dibromo-5-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties, synthesis, and analysis of 1,3-Dibromo-5-isopropylbenzene, a halogenated aromatic compound relevant in various fields of chemical research and development.

Core Properties and Formula

This compound is a disubstituted aromatic compound. Its core structure consists of a benzene ring functionalized with two bromine atoms at positions 1 and 3, and an isopropyl group at position 5.

Molecular Formula: C₉H₁₀Br₂[1][2]

Molecular Weight: 277.98 g/mol [1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 62655-20-3 | [3][4] |

| Molecular Formula | C₉H₁₀Br₂ | [1][2][3] |

| Molecular Weight | 277.98 g/mol | [1][2] |

| Monoisotopic Mass | 275.91493 Da | [3][5] |

| Boiling Point | 90-91 °C at 2 mmHg | |

| Solubility | Insoluble in water (5.8E-4 g/L at 25 °C) | [3] |

| Purity | >97% | |

| Physical Form | Liquid | |

| InChI Key | NZSDHAXDRSHURO-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C)C1=CC(=CC(=C1)Br)Br | [3] |

Experimental Protocols

A documented method for the synthesis of this compound involves the diazotization of 2,6-dibromo-4-isopropylaniline followed by a Sandmeyer-type reaction.

Synthesis of this compound from 2,6-Dibromo-4-isopropylaniline [1]

Materials:

-

2,6-dibromo-4-isopropylaniline

-

96% Ethanol (EtOH)

-

98% Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice water

Procedure:

-

Diazotization: A mixture of 500 mL of 96% ethanol and 133 mL of 98% H₂SO₄ is prepared and cooled to -5 °C with vigorous stirring. To this solution, 26.14 g (89.2 mmol) of 2,6-dibromo-4-isopropylaniline is added over a period of 15 minutes, maintaining the temperature at -5 °C.

-

Reaction: Subsequently, 16.864 g of NaNO₂ is added to the mixture over 1 hour at the same temperature. The resulting mixture is then heated to 80 °C and stirred overnight.

-

Work-up and Extraction: After the reaction is complete, ice water is added to the reaction system. The organic product is extracted with four 400 mL portions of dichloromethane.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous Na₂SO₄ and then evaporated under reduced pressure to yield the final product, this compound. The reported yield for this procedure is 63% (15.7 g).[1]

Characterization: The synthesized compound can be characterized using spectroscopic methods. For instance, ¹H NMR spectroscopy in DMSO-d₆ shows characteristic peaks at δ 7.59 (s, 1H), 7.45 (d, 2H, J = 1.6 Hz), 2.92-2.85 (m, 1H), and 1.16 (d, 6H, J = 6.8 Hz).[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

References

Spectroscopic Analysis of 1,3-Dibromo-5-isopropylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the aromatic compound 1,3-Dibromo-5-isopropylbenzene. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development by presenting detailed spectroscopic data, experimental protocols, and a logical workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.59 | Singlet | - | 1H | Ar-H (H-4) |

| 7.45 | Doublet | 1.6 | 2H | Ar-H (H-2, H-6) |

| 2.92-2.85 | Multiplet | - | 1H | -CH(CH₃)₂ |

| 1.16 | Doublet | 6.8 | 6H | -CH(CH₃)₂ |

| Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz[1] |

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| 152 | C-5 (Ar-C-CH) |

| 133 | C-2, C-6 (Ar-CH) |

| 128 | C-4 (Ar-CH) |

| 123 | C-1, C-3 (Ar-C-Br) |

| 34 | -CH(CH₃)₂ |

| 23 | -CH(CH₃)₂ |

| Note: These are predicted values based on structure-property relationships and data for similar compounds. |

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960 | Strong | Aliphatic C-H Stretch (asymmetric) |

| ~2870 | Strong | Aliphatic C-H Stretch (symmetric) |

| ~1580, 1470 | Medium-Strong | Aromatic C=C Bending |

| ~1385, 1365 | Medium | C-H Bend (isopropyl gem-dimethyl) |

| ~880-860 | Strong | Ar-H Out-of-plane Bending (1,3,5-trisubstituted) |

| ~680-550 | Strong | C-Br Stretch |

| Note: These are typical absorption ranges for the assigned functional groups. |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 276/278/280 | High | [M]⁺ (Molecular Ion) |

| 261/263/265 | High | [M-CH₃]⁺ |

| 197/199 | Medium | [M-Br]⁺ |

| 182/184 | Medium | [M-Br-CH₃]⁺ |

| 118 | Medium | [M-2Br]⁺ |

| 103 | High | [C₈H₇]⁺ |

| 91 | Medium | [C₇H₇]⁺ |

| Note: The presence of two bromine atoms results in characteristic isotopic patterns (M, M+2, M+4). |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is common, with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples such as this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The spectrum is recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI). The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for pure samples. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the relative abundance of each ion.

Structure Elucidation Workflow

The complementary nature of these spectroscopic techniques allows for the unambiguous determination of the structure of this compound. The logical workflow for this process is illustrated in the diagram below.

References

An In-depth Technical Guide to the Reactivity and Stability of 1,3-Dibromo-5-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1,3-Dibromo-5-isopropylbenzene. The document details its synthesis, physical and chemical properties, and its behavior in a variety of common organic transformations, including palladium-catalyzed cross-coupling reactions and Grignard reagent formation. Stability under thermal, acidic, and basic conditions is also discussed. Experimental protocols and quantitative data are presented to assist researchers in the effective utilization of this versatile chemical intermediate in synthetic chemistry and drug development.

Introduction

This compound is a disubstituted aromatic compound that serves as a valuable building block in organic synthesis. Its two bromine atoms, situated in a meta-relationship, offer reactive sites for the introduction of new functional groups, while the isopropyl group provides steric bulk and influences the electronic properties of the benzene ring. This unique combination of features makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. This guide aims to provide a detailed understanding of its reactivity and stability to facilitate its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 62655-20-3 | [1][2] |

| Molecular Formula | C₉H₁₀Br₂ | [1][2] |

| Molecular Weight | 277.98 g/mol | [1] |

| Appearance | Not Available | [2] |

| Solubility | Insoluble in water (5.8E-4 g/L at 25 °C) | [2] |

| Storage Temperature | Room Temperature | [3] |

Synthesis

A common and effective method for the synthesis of this compound involves the diazotization of 2,6-dibromo-4-isopropylaniline followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from 2,6-dibromo-4-isopropylaniline[4]

To a stirred mixture of 500 mL of 96% ethanol and 133 mL of 98% H₂SO₄, 26.14 g (89.2 mmol) of 2,6-dibromo-4-isopropylaniline is added at -5 °C over 15 minutes. Subsequently, 16.864 g of NaNO₂ is added over 1 hour at the same temperature. The resulting mixture is then stirred at 80 °C overnight. After cooling, ice water is added to the reaction system, and the organic product is extracted with dichloromethane (4 x 400 mL). The combined organic extracts are dried over Na₂SO₄ and concentrated under reduced pressure to yield this compound.

-

Yield: 63% (15.7 g)[4]

-

¹H NMR (500 MHz, DMSO-d₆): δ 7.59 (s, 1H), 7.45 (d, J = 1.6 Hz, 2H), 2.92-2.85 (m, 1H), 1.16 (d, J = 6.8 Hz, 6H)[4]

Chemical Reactivity

The reactivity of this compound is dominated by the two bromine substituents on the aromatic ring. These positions are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl bromides are common substrates for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine[7][8]. This methodology can be applied to this compound to introduce one or two alkynyl substituents.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[9][10][11][12] This reaction provides a powerful method for the synthesis of arylamines from this compound. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific amine coupling partner.[9]

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be utilized to introduce vinyl groups onto the aromatic ring of this compound.

Grignard Reagent Formation

Aryl bromides readily react with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form Grignard reagents (R-MgBr).[4][13][14][15][16] The resulting organomagnesium compound is a potent nucleophile and a strong base. The two bromine atoms on this compound can potentially form a mono- or di-Grignard reagent, depending on the stoichiometry of magnesium used. These Grignard reagents can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce new carbon-carbon bonds.

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents react readily with water. All glassware should be thoroughly dried, and anhydrous solvents must be used.

-

Magnesium Activation: The magnesium metal surface is often coated with a layer of magnesium oxide, which can inhibit the reaction. Activation can be achieved by methods such as adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/crushing.

-

Initiation: The reaction is often initiated by adding a small amount of the aryl bromide to the magnesium suspension. An exothermic reaction indicates the formation of the Grignard reagent. The remaining aryl bromide is then added at a rate that maintains a gentle reflux.

Stability

Thermal Stability

Specific thermogravimetric analysis (TGA) data for this compound was not found in the searched literature. However, brominated aromatic compounds, in general, are known to undergo thermal decomposition at elevated temperatures. The decomposition products can include less brominated species and hydrobromic acid. The presence of other substances can influence the decomposition pathway.

Stability towards Acids and Bases

Detailed studies on the stability of this compound in strong acidic or basic media were not identified. As a typical aryl bromide, it is expected to be relatively stable under moderately acidic and basic conditions at ambient temperature. However, under harsh conditions (e.g., high temperatures, strong concentrated acids or bases), degradation or unwanted side reactions may occur. The isopropyl group is generally stable to a wide range of reaction conditions.

Safety Information

It is crucial to handle this compound with appropriate safety precautions. The available safety data indicates the following hazards:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its two bromine atoms provide handles for a wide array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents, allowing for the construction of complex molecular architectures. While specific quantitative data on its reactivity in all common transformations and its stability profile are not extensively documented in readily available literature, this guide provides a solid foundation based on its chemical structure and the known reactivity of related aryl bromides. Researchers and drug development professionals can leverage the information and experimental protocols presented herein to effectively incorporate this compound into their synthetic strategies. Further investigation into the specific reaction kinetics and stability limits of this compound would be beneficial for its broader application.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 62655-20-3 [chemicalbook.com]

- 4. adichemistry.com [adichemistry.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]

- 7. scirp.org [scirp.org]

- 8. [PDF] The Sonogashira reaction: a booming methodology in synthetic organic chemistry. | Semantic Scholar [semanticscholar.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. d.web.umkc.edu [d.web.umkc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. m.youtube.com [m.youtube.com]

1,3-Dibromo-5-isopropylbenzene: A Technical Guide to Safety, Handling, and Hazard Communication

Executive Summary

This document provides a comprehensive technical overview of the safety, handling, and material safety data for 1,3-Dibromo-5-isopropylbenzene (CAS No. 62655-20-3). This compound is classified as a hazardous substance presenting several risks, including acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1] Strict adherence to prescribed safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory to mitigate exposure risks. This guide summarizes critical data from safety data sheets (SDS) and toxicological databases to inform risk assessments and standard operating procedures in a research and development setting.

Chemical Identification

Proper identification is the first step in managing chemical safety. Key identifiers for this compound are detailed below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1,3-dibromo-5-(propan-2-yl)benzene[1] |

| CAS Number | 62655-20-3[1][2] |

| Molecular Formula | C₉H₁₀Br₂[1][2] |

| Molecular Weight | 277.98 g/mol [1][3] |

| Chemical Structure | (Image of the chemical structure would be placed here in a full whitepaper) |

| InChIKey | NZSDHAXDRSHURO-UHFFFAOYSA-N[1][2] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with irritation and acute toxicity.

Signal Word: Warning [1]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Summary of Health Effects:

-

Oral: Harmful if ingested.[1]

-

Inhalation: May cause irritation to the respiratory system.[1] Symptoms of high vapor concentration can include headache, dizziness, tiredness, nausea, and vomiting.[4]

-

Skin: Causes skin irritation.[1]

-

Eyes: Causes serious and potentially persistent eye irritation.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties is essential for safe storage, handling, and emergency response.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Not Available | [2] |

| Solubility | Insoluble in water (5.8E-4 g/L at 25 °C) | [2] |

| Density / Specific Gravity | 1.950 | [4] |

| Flash Point | 93 °C / 199.4 °F | [4] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] The available data from GHS classifications indicate moderate acute toxicity and significant irritant properties.

Table 4: Summary of Toxicological Data

| Toxicity Endpoint | Result | Species/System | Source |

|---|---|---|---|

| Acute Oral Toxicity | Category 4 | Data not specified | [1] |

| Acute Dermal Toxicity | No data available | - | [4] |

| Acute Inhalation Toxicity | No data available | - | [4] |

| Skin Corrosion/Irritation | Category 2 (Irritant) | - | [1] |

| Serious Eye Damage/Irritation | Category 2A (Irritant) | - | [1] |

| Respiratory or Skin Sensitization | No data available | - | |

| Germ Cell Mutagenicity | No data available | - | |

| Carcinogenicity | Not listed by IARC, NTP, ACGIH, OSHA | - | |

| Reproductive Toxicity | No data available | - | |

| STOT-Single Exposure | Category 3 (Respiratory system) | - | [1] |

| STOT-Repeated Exposure | No data available | - | |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not published in publicly accessible literature or safety data sheets. However, the classifications provided (e.g., Skin Irritation, Category 2) are typically derived from standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

General Methodology for In Vivo Skin Irritation Testing (Based on OECD Test Guideline 404):

-

Objective: To assess the potential of a substance to cause irreversible skin damage (corrosion) or reversible skin irritation.

-

Test Principle: The substance is applied in a single dose to the skin of an experimental animal (historically, the albino rabbit). The application site is a small area of shaved skin.

-

Procedure:

-

A specified amount of the test substance (e.g., 0.5 mL for liquids) is applied to a gauze patch.

-

The patch is applied to the prepared skin and held in place with tape for a fixed period, typically 4 hours.

-

After the exposure period, the patch is removed, and the skin is cleansed of any residual substance.

-

The skin is then observed and graded for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

-

-

Evaluation: The severity of the skin reactions is scored based on a standardized scale. The classification as a "Category 2 Irritant" is determined by mean scores that meet specific criteria (e.g., a mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or for edema).

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to minimize risk.

Handling:

-

Work exclusively in a well-ventilated area or under a chemical fume hood.[5]

-

Avoid contact with skin and eyes.[4][6] Do not breathe mist, vapors, or spray.[4][6]

-

Wear appropriate personal protective equipment (see Section 8.0).

-

Keep away from open flames, hot surfaces, and sources of ignition.[4]

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.[4]

-

Keep containers tightly closed when not in use.[5]

Storage:

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are the primary methods to prevent exposure.

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[4] Use of a chemical fume hood is strongly recommended for all handling procedures.

-

Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7]

Table 5: Recommended Personal Protective Equipment (PPE)

| Body Part | Required PPE | Specifications & Rationale |

|---|---|---|

| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against splashes.[7] |

| Skin/Hands | Chemical-resistant gloves (e.g., Viton®, Nitrile). | Inspect gloves prior to use.[4] Use proper glove removal technique to avoid skin contact. A lab coat must be worn.[5] |

| Respiratory | Not required under normal use with adequate ventilation. | If ventilation is inadequate or mists/vapors are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[5] |

First Aid Measures

Immediate and appropriate action is critical in the event of accidental exposure.

Table 6: First Aid Procedures

| Exposure Route | First Aid Instructions |

|---|---|

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4][6] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4][7] |

| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and rinse. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

Note to Physician: Treat symptomatically. Symptoms may be delayed.[4]

Fire Fighting Measures

While this compound is a combustible material with a high flash point, appropriate measures must be taken in the event of a fire.

Table 7: Fire Fighting Measures

| Aspect | Guidance |

|---|---|

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4][7] Water mist may be used to cool closed containers.[4] |

| Specific Hazards | Combustible material.[4] Containers may explode when heated.[4] Vapors may form explosive mixtures with air. |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides.[4][7] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4][7] |

Accidental Release Measures

A systematic approach is required to safely manage spills.

Personal Precautions:

-

Use personal protective equipment (goggles, gloves, lab coat, respirator if needed).[8]

-

Ensure adequate ventilation.[8]

-

Evacuate personnel to safe areas.[8]

Environmental Precautions:

-

Prevent the chemical from entering drains, sewers, or waterways.[7]

Methods for Containment and Cleanup:

-

Absorb the spill with an inert absorbent material (e.g., sand, silica gel, universal binder, sawdust).[4][7]

-

Collect the material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[4][7]

-

Clean the spill area thoroughly.

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known based on available information.

-

Chemical Stability: Stable under normal, recommended storage conditions.[7]

-

Conditions to Avoid: Incompatible products, heat, flames, sparks, and other sources of ignition.[7]

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen halides.[4][7]

-

Hazardous Polymerization: Will not occur.[7]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.

-

Dispose of this material and its container at an approved hazardous waste disposal plant.[7]

-

Do not allow the product to enter drains or the environment.[4][7]

-

Contaminated packaging should be treated as the product itself.

References

- 1. 1,3-Dibromo-5-(propan-2-yl)benzene | C9H10Br2 | CID 2761173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

A Technical Guide to the Synthetic Routes of 1,3-Dibromo-5-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthetic routes for obtaining 1,3-Dibromo-5-isopropylbenzene. This compound serves as a crucial building block in the synthesis of various organic molecules, particularly in the development of novel pharmaceutical agents. This document outlines the known synthetic methodologies, providing detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as 3,5-dibromocumene, is an aromatic compound featuring a benzene ring substituted with two bromine atoms at the meta positions relative to an isopropyl group. The specific arrangement of these functional groups makes it a valuable intermediate for introducing the 3,5-dibromophenyl moiety into larger, more complex molecules. This guide explores the available synthetic pathways to this compound, focusing on providing practical and reproducible experimental details.

Synthetic Routes

Currently, a well-documented and reliable method for the synthesis of this compound involves a Sandmeyer-type reaction starting from a substituted aniline. Alternative routes, such as direct bromination of an isopropylbenzene derivative, are plausible but lack detailed, reproducible protocols in the current body of scientific literature.

Route 1: Sandmeyer-type Reaction from 2,6-Dibromo-4-isopropylaniline

This synthetic pathway is a two-step process that begins with the diazotization of 2,6-dibromo-4-isopropylaniline, followed by a deamination reaction to yield the final product. This method has been reported with a moderate overall yield.[1]

Experimental Protocol:

Step 1: Diazotization of 2,6-Dibromo-4-isopropylaniline

-

In a suitable reaction vessel, a mixture of 500 mL of 96% ethanol and 133 mL of 98% sulfuric acid is prepared and cooled to -5 °C with vigorous stirring.

-

To this acidic solution, 26.14 g (89.2 mmol) of 2,6-dibromo-4-isopropylaniline is added portion-wise over a period of 15 minutes, ensuring the temperature is maintained at -5 °C.

-

Following the addition of the aniline, 16.864 g of sodium nitrite is added slowly over 1 hour, again maintaining the reaction temperature at -5 °C.

Step 2: Deamination

-

After the addition of sodium nitrite is complete, the reaction mixture is heated to 80 °C and stirred overnight.

-

The reaction is then quenched by the addition of ice water.

-

The aqueous mixture is extracted with dichloromethane (4 x 400 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation to yield the crude product.

Purification:

Further purification of the crude product can be achieved through column chromatography or recrystallization to afford pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,6-Dibromo-4-isopropylaniline | [1] |

| Reagents | Ethanol, Sulfuric Acid, Sodium Nitrite | [1] |

| Product Yield | 15.7 g (63%) | [1] |

| Product Appearance | Not Specified | |

| Spectroscopic Data | ¹H NMR (500 MHz, DMSO-d₆) δ 7.59 (s, 1H), 7.45 (d, J = 1.6 Hz, 2H), 2.92-2.85 (m, 1H), 1.16 (d, J = 6.8 Hz, 6H) | [1] |

Logical Relationship of the Synthetic Pathway

Caption: Sandmeyer-type synthesis of this compound.

Discussion of Alternative Routes

While the Sandmeyer-type reaction is a proven method, the exploration of alternative synthetic strategies is of interest to the research community. Direct electrophilic bromination of a suitable isopropylbenzene precursor would be a more atom-economical approach.

The bromination of isopropylbenzene (cumene) itself typically leads to a mixture of ortho- and para-substituted products due to the ortho-, para-directing nature of the isopropyl group. Achieving the meta-disubstituted pattern of this compound through direct bromination of cumene is not a feasible strategy.

Conclusion

This technical guide has detailed a reliable and reproducible synthetic route for this compound via a Sandmeyer-type reaction. The provided experimental protocol and quantitative data offer a solid foundation for researchers requiring this compound for their synthetic endeavors. While the exploration of more direct bromination methods is a valid area for future research, the presented pathway remains the most established method for obtaining this valuable building block. Researchers and drug development professionals can confidently utilize the information herein for the successful synthesis of this compound.

References

Navigating the Solubility Landscape of 1,3-Dibromo-5-isopropylbenzene: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 1,3-Dibromo-5-isopropylbenzene, a key intermediate in various synthetic applications. Aimed at researchers, scientists, and professionals in drug development, this document provides available solubility data, outlines a comprehensive experimental protocol for determining solubility, and presents a visual workflow to guide laboratory practice.

Core Topic: Solubility of this compound

This compound (CAS No. 62655-20-3) is a halogenated aromatic compound. Its molecular structure, characterized by a nonpolar isopropylbenzene core and two bromine substituents, largely dictates its solubility behavior. Understanding its solubility in various common solvents is crucial for its application in organic synthesis, purification processes, and formulation development.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The principle of "like dissolves like" suggests that this compound would exhibit higher solubility in nonpolar organic solvents. The following table summarizes the known quantitative solubility data.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 0.00058[1] |

Further experimental investigation is required to establish a comprehensive solubility profile in a wider range of common laboratory solvents.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetone, hexane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the desired solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the formation of a saturated solution. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution to a suitable concentration for the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC, GC, or UV-Vis) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the determined concentration and the dilution factor. The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the experimental protocol for determining the solubility of a solid compound.

References

An In-depth Technical Guide to 1,3-Dibromo-5-isopropylbenzene

This technical guide provides a comprehensive overview of 1,3-Dibromo-5-isopropylbenzene, a substituted aromatic compound relevant to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical identity, physical properties, and a key synthetic protocol.

Chemical Identity and Synonyms

The formal IUPAC name for this compound is 1,3-dibromo-5-(propan-2-yl)benzene [1]. It is also commonly known by several synonyms, which are listed in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | 1,3-dibromo-5-(propan-2-yl)benzene[1] |

| Common Name | This compound[1][2][3][4][5] |

| CAS Number | 62655-20-3[1][2][3][5][6] |

| Molecular Formula | C9H10Br2[1][2][4][5][6] |

| Molecular Weight | 277.98 g/mol [1][4][6] |

| InChI | InChI=1S/C9H10Br2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3[1][2] |

| InChIKey | NZSDHAXDRSHURO-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CC(C)C1=CC(=CC(=C1)Br)Br[1][2] |

| Synonyms | Benzene, 1,3-dibromo-5-(1-methylethyl)-; 1,3-dibromo-5-isopropyl-benzene[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table.

| Property | Value | Notes |

| Appearance | Not Available | Data not specified in the search results. |

| Solubility | Insoluble (5.8E-4 g/L) | at 25 °C[2] |

| Purity | >97% | As per a commercial supplier[5]. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2,6-dibromo-4-isopropylaniline followed by a Sandmeyer-type reaction.

Materials:

-

2,6-dibromo-4-isopropylaniline (S12n)

-

96% Ethanol

-

98% Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Dichloromethane

-

Sodium Sulfate (Na₂SO₄)

-

Ice water

Procedure:

-

A mixture of 500 mL of 96% ethanol and 133 mL of 98% H₂SO₄ is prepared and cooled to -5 °C with vigorous stirring.

-

To this cooled mixture, 26.14 g (89.2 mmol) of 2,6-dibromo-4-isopropylaniline is added over a period of 15 minutes.

-

Subsequently, 16.864 g of NaNO₂ is added to the reaction mixture over 1 hour at the same temperature.

-

The resulting mixture is then heated to 80 °C and stirred overnight.

-

After the reaction is complete, ice water is added to the system.

-

The organic product is extracted with four 400 mL portions of dichloromethane.

-

The combined organic extracts are dried over Na₂SO₄.

-

The solvent is evaporated to yield this compound. The reported yield for this procedure is 63% (15.7 g)[6].

Visualized Experimental Workflow

The synthesis of this compound can be visualized as a multi-step process, starting from the precursor and proceeding through several key stages to the final product.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,3-Dibromo-5-isopropylbenzene in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 1,3-Dibromo-5-isopropylbenzene is a valuable building block, offering two reactive sites for sequential or double Suzuki couplings. This allows for the controlled synthesis of complex 1,3,5-trisubstituted aromatic compounds, which are key scaffolds in various fields of chemical research. These application notes provide detailed protocols and guidelines for the use of this compound in Suzuki cross-coupling reactions, based on established methodologies for structurally similar substrates.

Reaction Principles

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form an organopalladium(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

For di-halogenated substrates like this compound, the reaction can be controlled to achieve either selective mono-arylation or double arylation by tuning the reaction conditions, such as the stoichiometry of the reagents.

Data Presentation

While specific data for this compound is not extensively published, the following tables summarize typical conditions for mono- and double-Suzuki coupling reactions of analogous 1,3-dibromobenzene derivatives. These serve as a strong starting point for reaction optimization.

Table 1: Representative Conditions for Selective Mono-Suzuki Coupling of 1,3-Dibromobenzenes

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | Dioxane | 100 | 16 | 80-90 |

| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | DMF | 90 | 24 | 70-80 |

Note: For selective mono-coupling, this compound is typically used in excess (e.g., 2-3 equivalents relative to the boronic acid).

Table 2: Representative Conditions for Double Suzuki Coupling of 1,3-Dibromobenzenes

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (4) | Dioxane/H₂O | 100 | 24 | 85-95 |

| 2 | 4-Tolylboronic acid (2.5 eq) | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (5) | Toluene | 110 | 24 | 90-98 |

| 3 | 2-Thienylboronic acid (2.2 eq) | Pd(dppf)Cl₂ (4) | - | Cs₂CO₃ (4) | DMF/H₂O | 100 | 18 | 80-90 |

Note: For double coupling, the boronic acid is used in excess (typically >2 equivalents).

Experimental Protocols

Protocol 1: Selective Mono-Arylation of this compound

This protocol is designed for the selective coupling of one bromine atom.

Materials:

-

This compound (2.0 mmol, 556 mg)

-

Arylboronic acid (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90-100 °C in a preheated oil bath and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the mono-arylated product.

Protocol 2: Double Arylation of this compound

This protocol is designed for the coupling of both bromine atoms.

Materials:

-

This compound (1.0 mmol, 278 mg)

-

Arylboronic acid (2.2 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.04 mmol, 33 mg, 4 mol%)

-

Cesium Carbonate (Cs₂CO₃) (4.0 mmol, 1.3 g)

-

Toluene (10 mL)

-

Water (2 mL)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add degassed toluene and water via syringe.

-

Heat the reaction mixture to 110 °C in a preheated oil bath and stir vigorously for 24 hours.

-

Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate by TLC or GC-MS.

-

Once the reaction is complete, cool the flask to room temperature.

-

Add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 3,5-diaryl-1-isopropylbenzene.

Visualizations

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

Caption: Logical pathways for selective mono- and double-arylation.

Application Notes and Protocols: 1,3-Dibromo-5-isopropylbenzene as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-5-isopropylbenzene is a valuable and versatile building block in modern organic synthesis. Its symmetrically substituted aromatic core, featuring two reactive bromine atoms and a sterically influencing isopropyl group, provides a unique platform for the construction of complex molecular architectures. The differential reactivity of the bromine atoms can be exploited in sequential cross-coupling reactions, enabling the regioselective introduction of various substituents. This attribute makes it a key intermediate in the synthesis of pharmaceuticals, functional materials, and dendrimers. These application notes provide an overview of its utility and detailed protocols for key synthetic transformations.

Key Applications

The two bromine atoms on the benzene ring serve as handles for a variety of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The isopropyl group, while sterically bulky, can influence the conformation of the final products and is a common motif in pharmacologically active molecules.

Synthesis of Substituted m-Terphenyls via Suzuki-Miyaura Coupling

Substituted m-terphenyls are important structural motifs in materials science and medicinal chemistry. This compound serves as an excellent scaffold for the synthesis of 5'-isopropyl-m-terphenyl derivatives through sequential or double Suzuki-Miyaura coupling reactions.

Construction of Aryl-Alkynyl Architectures via Sonogashira Coupling

The Sonogashira coupling reaction allows for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of the aryl bromide and sp-hybridized carbon atoms of terminal alkynes. This reaction is instrumental in the synthesis of rigid, linear structures found in molecular wires, liquid crystals, and complex drug molecules. This compound can be used to introduce two alkyne moieties, leading to extended π-conjugated systems.

Dendrimer Synthesis

The C2-symmetric nature of this compound makes it an ideal core or branching unit in the convergent or divergent synthesis of dendrimers. Sequential Sonogashira or Suzuki couplings can be employed to build up dendritic wedges, leading to macromolecules with well-defined structures and functionalities.

Data Presentation

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Dibromo-4-isopropylaniline | H₂SO₄, NaNO₂ | Ethanol | -5 to 80 | 12 | 63 | [1] |

Table 2: Representative Suzuki-Miyaura Coupling Reaction Conditions

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | THF/H₂O | 70 | 48 | ~90 (Disubstituted) |

| 3-Bromo-5-isopropyl-1-phenylbenzene | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | THF/H₂O | 70 | 24 | ~85 |

(Note: Yields are estimated based on typical Suzuki-Miyaura reactions of analogous dihaloarenes. Specific yields may vary.)

Table 3: Representative Sonogashira Coupling Reaction Conditions

| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Triethylamine | THF | 25 | 12 | ~85-95 (Disubstituted) |

| 3-Bromo-5-isopropyl-1-(phenylethynyl)benzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Triethylamine | THF | 25 | 12 | ~90 |

(Note: Yields are estimated based on typical Sonogashira reactions of analogous dihaloarenes. Specific yields may vary.)

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Dibromo-4-isopropylaniline[1]

Materials:

-

2,6-Dibromo-4-isopropylaniline

-

96% Ethanol

-

98% Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a flask equipped with a stirrer, add 500 mL of 96% ethanol and cool to -5 °C.

-

Slowly and with vigorous stirring, add 133 mL of 98% H₂SO₄ to the ethanol.

-

Over 15 minutes, add 26.14 g (89.2 mmol) of 2,6-dibromo-4-isopropylaniline to the cooled mixture.

-

Over 1 hour, add 16.864 g of NaNO₂ while maintaining the temperature at -5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C overnight.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the aqueous mixture with dichloromethane (4 x 400 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure to yield this compound.

-

Expected Yield: Approximately 15.7 g (63%).

-

¹H NMR (500 MHz, DMSO-d₆): δ 7.59 (s, 1H), 7.45 (d, J = 1.6 Hz, 2H), 2.92-2.85 (m, 1H), 1.16 (d, J = 6.8 Hz, 6H).[1]

Protocol 2: Synthesis of 5'-Isopropyl-1,1':3',1''-terphenyl via Double Suzuki-Miyaura Coupling (Representative Protocol)

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (2.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (4.0 mmol).

-

Add a mixture of THF (20 mL) and H₂O (1 mL).

-

Stir the mixture at 70 °C for 48 hours.

-

Cool the reaction to room temperature and extract with EtOAc three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/dichloromethane) to afford the product.

Protocol 3: Synthesis of 1,3-Bis(phenylethynyl)-5-isopropylbenzene via Double Sonogashira Coupling (Representative Protocol)[2][3]

Materials:

-

This compound

-

Phenylacetylene

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

-

Copper(I) Iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

-

Add phenylacetylene (2.2 mmol) dropwise to the stirred solution.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with the same solvent.

-